molecular formula C15H13ClO3 B8723630 Methyl 2-(chloromethyl)-4-phenoxybenzoate

Methyl 2-(chloromethyl)-4-phenoxybenzoate

Cat. No.: B8723630
M. Wt: 276.71 g/mol
InChI Key: YDISGIKGRQZDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(chloromethyl)-4-phenoxybenzoate is a useful research compound. Its molecular formula is C15H13ClO3 and its molecular weight is 276.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-phenoxybenzoate

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)14-8-7-13(9-11(14)10-16)19-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

YDISGIKGRQZDOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solid mixture of 5-phenoxy-3H-isobenzofuran-1-one (65.54 g, 0.29 mol), boric acid (538 mg, 8.7 mmol) and triphenylphosphine oxide (2.42 g, 8.7 mmol) was added thionyl chloride (42.3 mL). The resulting mixture was refluxed overnight. After cooled, methanol (300 mL) was slowly added to the reaction mixture. It was then refluxed for 1 h and concentrated. Residue was partitioned between EtOAc and saturated NaHCO3 solution. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated to provide the title compound (87.02 g, 0.31 mol) as an oil. It was used directly to the next reaction without further purification. 1H NMR in CDCl3, δ in ppm: 7.91 (d, 1H, 8.6 Hz), 7.5-6.9 (m, 7H), 5.06 (s, 2H), 3.83 (s, 3H).
Quantity
65.54 g
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

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